Sutherlandiosid B, HPLC-Qualität

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

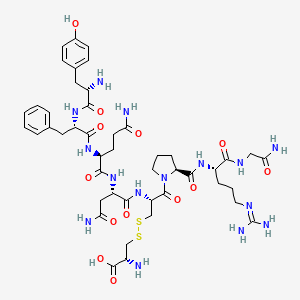

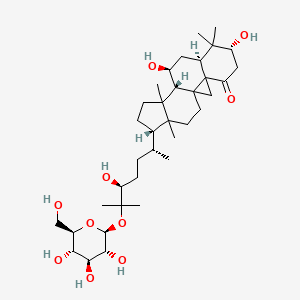

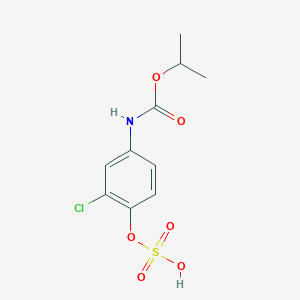

Sutherlandioside B: is a natural glycoside derived from the plant Sutherlandia frutescens . It has gained attention in scientific research for its potential therapeutic properties and applications in various fields.

Wissenschaftliche Forschungsanwendungen

Chemistry: : Sutherlandioside B is used as a reference standard in chromatographic methods to ensure the accuracy and precision of analytical techniques. It is also used in the study of glycosidic bonds and their stability under various conditions.

Biology: : In biological research, Sutherlandioside B is investigated for its potential anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that it can modulate various cellular pathways and exhibit protective effects against oxidative stress.

Medicine: : The compound is explored for its therapeutic potential in treating conditions such as cancer, diabetes, and cardiovascular diseases. Its ability to modulate immune responses and reduce inflammation makes it a candidate for developing new drugs.

Industry: : Sutherlandioside B is used in the food and beverage industry as a natural additive due to its antioxidant properties. It is also incorporated into dietary supplements and functional foods for its health benefits.

Wirkmechanismus

Action Environment

- Elevated temperature and humidity may affect SU-B stability in herbal formulations. A study compared SU-B levels in Phyto Nova Sutherlandia SU1™ tablets and Promune™ capsules under different conditions . The presence of other excipients, pH, and matrix interactions impact SU-B’s efficacy. SU-B’s effects may vary based on individual differences, health status, and concurrent medications.

Biochemische Analyse

Biochemical Properties

Sutherlandioside B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of Sutherlandioside B is with cyclooxygenase enzymes, where it exhibits inhibitory effects, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, Sutherlandioside B has been shown to interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB, Sutherlandioside B can modulate inflammatory responses and immune function.

Cellular Effects

Sutherlandioside B exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, a process of programmed cell death, thereby inhibiting tumor growth . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell proliferation, differentiation, and survival . Furthermore, Sutherlandioside B influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in inflammation, apoptosis, and cell cycle regulation . In terms of cellular metabolism, Sutherlandioside B has been reported to alter metabolic flux, impacting the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of Sutherlandioside B involves several key interactions at the molecular level. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . One of the primary mechanisms is the inhibition of cyclooxygenase enzymes, which reduces the synthesis of pro-inflammatory mediators . Additionally, Sutherlandioside B can inhibit the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the transcription of pro-inflammatory genes . This compound also modulates the activity of various kinases, including MAPKs, which are involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sutherlandioside B can change over time. Studies have shown that this compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its stability can be affected by factors such as temperature and humidity, which may lead to degradation and reduced efficacy . Long-term exposure to Sutherlandioside B in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anticancer effects, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of Sutherlandioside B vary with different dosages in animal models. At lower doses, it has been shown to exhibit anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, Sutherlandioside B can induce adverse effects, including hepatotoxicity and nephrotoxicity . Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxic effects, emphasizing the importance of dose optimization in therapeutic applications .

Metabolic Pathways

Sutherlandioside B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation, reduction, and hydrolysis of Sutherlandioside B . The metabolites produced are further conjugated with glucuronic acid, sulfate, or glutathione, enhancing their solubility and facilitating their excretion . Sutherlandioside B also affects metabolic flux, altering the levels of key metabolites involved in energy production and cellular homeostasis .

Transport and Distribution

Within cells and tissues, Sutherlandioside B is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, Sutherlandioside B can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The localization and accumulation of Sutherlandioside B can influence its activity and function, with higher concentrations observed in tissues with active inflammation or tumor growth .

Subcellular Localization

The subcellular localization of Sutherlandioside B plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . In the cytoplasm, Sutherlandioside B can modulate the activity of kinases and other signaling molecules, influencing cell signaling pathways . In the nucleus, it can bind to transcription factors and other DNA-binding proteins, regulating gene expression . The subcellular localization of Sutherlandioside B is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of Sutherlandioside B typically involves the extraction and purification from the plant material. The process includes several steps such as maceration, filtration, and chromatographic techniques to isolate the compound in high purity.

Industrial Production Methods: : On an industrial scale, the production of Sutherlandioside B involves large-scale extraction processes, often using advanced chromatographic techniques to ensure high purity and yield. The compound is then characterized and standardized using high-performance liquid chromatography (HPLC) to meet quality control standards.

Analyse Chemischer Reaktionen

Types of Reactions: : Sutherlandioside B can undergo various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are often used to modify the compound or to study its properties.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and hydrolytic enzymes. The reactions are usually carried out under controlled conditions to ensure the desired outcome.

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : Sutherlandioside B is structurally similar to other glycosides such as Calceolarioside B and Sennoside A1 . These compounds share common features but differ in their specific glycosidic linkages and biological activities.

Uniqueness: : Sutherlandioside B stands out due to its unique combination of antioxidant, anti-inflammatory, and anticancer properties. Its ability to modulate multiple pathways makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer |

1055329-47-9 |

|---|---|

Molekularformel |

C36H60O10 |

Molekulargewicht |

652.9 g/mol |

IUPAC-Name |

(1S,3S,6R,8S,10S,11S,12S,15R,16R)-6,10-dihydroxy-15-[(2R,5S)-5-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-4-one |

InChI |

InChI=1S/C36H60O10/c1-18(8-9-23(39)32(4,5)46-30-28(44)27(43)26(42)21(16-37)45-30)19-10-11-34(7)29-20(38)14-22-31(2,3)24(40)15-25(41)36(22)17-35(29,36)13-12-33(19,34)6/h18-24,26-30,37-40,42-44H,8-17H2,1-7H3/t18-,19-,20+,21-,22+,23+,24-,26-,27+,28-,29+,30+,33-,34+,35+,36-/m1/s1 |

InChI-Schlüssel |

TZQVQOSZDDCXGL-BRSOWDSUSA-N |

SMILES |

CC(CCC(C(C)(C)OC1C(C(C(C(O1)CO)O)O)O)O)C2CCC3(C2(CCC45C3C(CC6C4(C5)C(=O)CC(C6(C)C)O)O)C)C |

Isomerische SMILES |

C[C@H](CC[C@@H](C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3[C@H](C[C@@H]6[C@]4(C5)C(=O)C[C@H](C6(C)C)O)O)C)C |

Kanonische SMILES |

CC(CCC(C(C)(C)OC1C(C(C(C(O1)CO)O)O)O)O)C2CCC3(C2(CCC45C3C(CC6C4(C5)C(=O)CC(C6(C)C)O)O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2S)-2-Amino-2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetate](/img/structure/B1495914.png)

![H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Ala-Glu-Phe-OH](/img/structure/B1495939.png)

![Methyl 4-((1S,2R,3aS,8bS)-2-((tert-butyldimethylsilyl)oxy)-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B1495969.png)